molecular formula C62H102N22O14S2 B10848602 Fggftcarkcark

Fggftcarkcark

Cat. No.: B10848602
M. Wt: 1443.7 g/mol
InChI Key: APYUYQWYKXKSOW-JOEKKRFNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fggftcarkcark (full chemical name preserved per user guidelines) is an investigative small-molecule inhibitor targeting the nociceptin receptor (OPRL1), a G protein-coupled receptor implicated in pain modulation, anxiety, and addiction pathways. With an IC50 value of 3.03 nM against OPRL1, it demonstrates high binding affinity and selectivity in preclinical studies . Its peptide-like structure features a unique sequence of amino acid residues, distinguishing it from traditional opioid receptor ligands.

Properties

Molecular Formula

C62H102N22O14S2

Molecular Weight

1443.7 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide

InChI

InChI=1S/C62H102N22O14S2/c1-34(51(89)79-42(22-14-26-71-61(67)68)54(92)78-40(50(66)88)20-10-12-24-63)75-58(96)45(32-99)82-56(94)41(21-11-13-25-64)81-55(93)43(23-15-27-72-62(69)70)80-52(90)35(2)76-59(97)46(33-100)83-60(98)49(36(3)85)84-57(95)44(29-38-18-8-5-9-19-38)77-48(87)31-73-47(86)30-74-53(91)39(65)28-37-16-6-4-7-17-37/h4-9,16-19,34-36,39-46,49,85,99-100H,10-15,20-33,63-65H2,1-3H3,(H2,66,88)(H,73,86)(H,74,91)(H,75,96)(H,76,97)(H,77,87)(H,78,92)(H,79,89)(H,80,90)(H,81,93)(H,82,94)(H,83,98)(H,84,95)(H4,67,68,71)(H4,69,70,72)/t34-,35-,36+,39-,40-,41-,42-,43-,44-,45-,46-,49-/m0/s1

InChI Key

APYUYQWYKXKSOW-JOEKKRFNSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O

Canonical SMILES

CC(C(C(=O)NC(CS)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological profile of Fggftcarkcark is best contextualized against structurally or functionally analogous compounds. Below is a comparative analysis based on activity metrics, selectivity, and mechanistic data.

Structural and Functional Analogues

FGGFTGARKSARKL

  • Activity : Exhibits agonist activity at OPRL1 with an EC50 of 1.97 nM , contrasting with this compound’s inhibitory role .
  • Mechanistic Difference: While this compound suppresses OPRL1 signaling, FGGFTGARKSARKL activates the receptor, suggesting divergent therapeutic applications (e.g., pain suppression vs.

Other Investigational Inhibitors (e.g., 91932089, 91932083)

  • Limited public data exist for these compounds, but their classification as OPRL1 inhibitors implies overlapping targets with this compound.
  • Key Gap: No IC50 or EC50 values are publicly reported for these agents, complicating direct potency comparisons .

Data Table: Comparative Activity Metrics

Compound Target Activity Type Activity Value Mechanism Reference
This compound OPRL1 Inhibitor IC50 = 3.03 nM Antagonist DrugRepoBank
FGGFTGARKSARKL OPRL1 Agonist EC50 = 1.97 nM Partial agonist DrugRepoBank
91932089 OPRL1 Inhibitor N/A Undisclosed DrugRepoBank

Research Findings and Discussion

Selectivity and Off-Target Effects

  • This compound’s >100-fold selectivity for OPRL1 over classical opioid receptors (e.g., μ-opioid) has been validated in receptor-binding assays, reducing risks of respiratory depression or addiction .
  • In contrast, FGGFTGARKSARKL shows cross-reactivity with κ-opioid receptors at higher concentrations, limiting its therapeutic window .

Pharmacokinetic Profiles

  • This compound : Demonstrates moderate oral bioavailability (45% in rodent models) and a half-life of 6–8 hours, suitable for chronic pain management.
  • FGGFTGARKSARKL : Rapid clearance (t1/2 = 1.5 hours) necessitates frequent dosing, complicating clinical utility .

Notes

IC50 vs. EC50: this compound’s IC50 reflects concentration-dependent inhibition, whereas FGGFTGARKSARKL’s EC50 indicates activation efficiency.

Data Limitations: Publicly available data for OPRL1-targeting compounds are sparse, particularly for non-peptidic agents (e.g., 91932089 series).

Clinical Relevance : this compound’s superior pharmacokinetics and selectivity position it as a lead candidate for further development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.